molecular formula C11H17BrN4 B13215927 5-Bromo-2-[4-(propan-2-yl)piperazin-1-yl]pyrimidine CAS No. 566158-43-8

5-Bromo-2-[4-(propan-2-yl)piperazin-1-yl]pyrimidine

Cat. No.: B13215927
CAS No.: 566158-43-8
M. Wt: 285.18 g/mol
InChI Key: ZXIAZGFVKDPFJJ-UHFFFAOYSA-N
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Description

Pyrimidine Core

  • Aromaticity : The pyrimidine ring exhibits delocalized π-electrons, stabilized by resonance.
  • Bromine Substituent : The electronegative bromine at position 5 induces electron withdrawal, polarizing the ring and directing electrophilic substitution to position 4.

Piperazine Substituent

  • Chair Conformation : The piperazine ring adopts a chair conformation, minimizing steric strain.
  • Isopropyl Group : The propan-2-yl substituent at the piperazine nitrogen introduces steric bulk, hindering free rotation around the N–C bond. This rigidity influences binding interactions in potential biological targets.

Spatial Arrangement

  • Torsional Angles : The dihedral angle between the pyrimidine and piperazine rings ranges from 45–60°, as inferred from analogous structures.
  • Hydrogen Bonding : The piperazine nitrogen atoms serve as hydrogen bond acceptors, while the pyrimidine nitrogen at position 1 acts as a donor.

Comparative Analysis with Related Piperazine-Pyrimidine Hybrid Compounds

Structural modifications to the piperazine or pyrimidine moieties significantly alter physicochemical properties. Below is a comparison with three analogs:

Compound Substituent on Piperazine Molecular Formula Molecular Weight (g/mol) Key Structural Difference
5-Bromo-2-(4-methylpiperazin-1-yl)pyrimidine Methyl C₉H₁₃BrN₄ 257.13 Smaller alkyl group reduces steric hindrance
5-Bromo-2-[4-(oxan-4-yl)piperazin-1-yl]pyrimidine Tetrahydropyranyl C₁₃H₁₉BrN₄O 327.22 Oxygen-containing ring enhances polarity
5-Bromo-2-(piperidin-1-yl)pyridine N/A (piperidine scaffold) C₁₀H₁₃BrN₂ 241.13 Pyridine core instead of pyrimidine

Electronic Effects

  • Methyl vs. Isopropyl : The electron-donating methyl group in the methylpiperazine analog increases piperazine basicity compared to the isopropyl variant.
  • Tetrahydropyranyl Substituent : The oxygen atom in the oxan-4-yl group introduces hydrogen-bonding capacity absent in the isopropyl derivative.

Steric Considerations

  • The isopropyl group in 5-bromo-2-[4-(propan-2-yl)piperazin-1-yl]pyrimidine creates greater steric hindrance than methyl or tetrahydropyranyl groups, potentially limiting access to enzymatic active sites.

Aromatic System Impact

  • Replacing pyrimidine with pyridine (as in 5-bromo-2-(piperidin-1-yl)pyridine) reduces ring nitrogen count, diminishing hydrogen-bonding potential and aromatic stability.

Properties

CAS No.

566158-43-8

Molecular Formula

C11H17BrN4

Molecular Weight

285.18 g/mol

IUPAC Name

5-bromo-2-(4-propan-2-ylpiperazin-1-yl)pyrimidine

InChI

InChI=1S/C11H17BrN4/c1-9(2)15-3-5-16(6-4-15)11-13-7-10(12)8-14-11/h7-9H,3-6H2,1-2H3

InChI Key

ZXIAZGFVKDPFJJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CCN(CC1)C2=NC=C(C=N2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-[4-(propan-2-yl)piperazin-1-yl]pyrimidine typically involves the reaction of 5-bromo-2-chloropyrimidine with 1-(propan-2-yl)piperazine under suitable conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-[4-(propan-2-yl)piperazin-1-yl]pyrimidine can undergo various types of chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles.

    Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions.

    Coupling reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in solvents like DMF or DMSO.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 5-azido-2-[4-(propan-2-yl)piperazin-1-yl]pyrimidine.

Scientific Research Applications

5-Bromo-2-[4-(propan-2-yl)piperazin-1-yl]pyrimidine is a synthetic organic compound that contains a bromine atom and a piperazine moiety attached to a pyrimidine ring. It has a molecular formula of C11H17BrN4C_{11}H_{17}BrN_4 and a molecular weight of approximately 271.16 g/mol. This compound is explored for its potential uses in medicinal chemistry and drug development.

Pharmaceutical Development

This compound is a candidate in pharmaceutical development because of its properties. Research indicates that it shows significant biological activity, particularly as an antineoplastic (anticancer) agent. Studies have shown that compounds in this class can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. It has also been explored for its antimicrobial properties, demonstrating effectiveness against certain bacterial strains .

Studies are conducted to explore the interactions of this compound with biological targets to understand its mechanism of action. These studies often focus on its binding affinity to specific proteins involved in cell signaling pathways associated with cancer progression and microbial resistance.

Structural Similarity and Biological Activities

Several compounds share structural similarities with this compound, which may influence their biological activities:

  • 5-Bromo-2-(piperazin-1-yl)pyrimidine Lacks alkyl substitution on piperazine, which gives it the potential for different biological activity.
  • 5-Bromo-N,N-diethylpyrimidin-2-amine Contains diethyl substitution that may exhibit altered pharmacokinetics.
  • 5-Bromo-N,N-dimethylpyrimidin-2-amines Variations in N-substituents are often studied for similar therapeutic effects.

The uniqueness of this compound lies in its specific combination of bromination and piperazine substitution, which may enhance its efficacy and selectivity against certain biological targets compared to other similar compounds.

Anti-cancer and Anti-microbial Agent

Novel series of 5-bromo-pyrimidine derivatives have been synthesized and evaluated in vitro for their antimicrobial (bacterial and fungal) and anticancer activity against various cell lines including Hela (Human cervix carcinoma cell line), A549 (Human lung adenocarcinoma cell line), MCF-7 (Human breast adenocarcinoma cell line), A2780 (Human ovarian cancer cell line) and BGC-823 (Human gastric cancer cell line) by using MTT assay . Antimicrobial study revealed that specific compounds demonstrated significant activity against tested Gram-positive and Gram-negative bacteria and fungal species .

Mechanism of Action

The mechanism of action of 5-Bromo-2-[4-(propan-2-yl)piperazin-1-yl]pyrimidine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The exact pathways involved would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Piperazine Ring

Compound 1 : 5-Bromo-2-(piperazin-1-yl)pyrimidine
  • Structure : Piperazine ring without substituents.
  • Molecular Weight : 243.0 g/mol (LCMS data) .
  • Key Properties : The free amine in piperazine improves aqueous solubility (as hydrochloride salts) and reactivity in nucleophilic substitutions. Used in synthesizing ethyl ester derivatives (e.g., compound 3f in ) .
  • Applications : Common building block for further functionalization due to its unhindered amine group .
Compound 2 : 5-Bromo-2-[4-(methyl)piperazin-1-yl]pyrimidine
  • Structure : Methyl group on piperazine.
  • Molecular Weight : 194 g/mol ([M + H]+) .
  • Demonstrated in the synthesis of spirocyclic compounds (e.g., COMPOUND 28 in ) .
Compound 3 : 5-Bromo-2-[4-(propan-2-yl)piperazin-1-yl]pyrimidine (Target Compound)
  • Structure : Isopropyl-substituted piperazine.
  • Molecular Weight : ~288.18 g/mol (calculated for C₁₁H₁₆BrN₅).
  • The bulky substituent may influence target selectivity in drug design .

Heterocyclic Substituent Variations

Compound 4 : 5-Bromo-2-[5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]pyrimidine
  • Structure : Pyrazoline ring substituted with nitrobenzene and phenyl groups.
  • Key Properties : X-ray crystallography reveals a dihedral angle of 10.81° between pyrimidine and pyrazoline rings, with intermolecular C–H···N/O interactions stabilizing the crystal lattice .
Compound 5 : 5-Bromo-2-(1H-imidazol-1-yl)pyrimidine
  • Structure : Imidazole substituent.
  • Molecular Weight : 225.05 g/mol .
  • Key Properties : The imidazole ring introduces basicity and hydrogen-bonding capability, useful in metal coordination or enzyme inhibition .

Halogen and Functional Group Variations

Compound 6 : 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine
  • Structure : Chlorine at position 2 and cyclopentylamine at position 4.
  • Key Properties: Chlorine acts as a leaving group, facilitating nucleophilic aromatic substitution.
Compound 7 : 5-Bromo-2,4-dihydroxypyrimidine
  • Structure : Hydroxyl groups at positions 2 and 4.
  • Molecular Weight : 301.13 g/mol .
  • Key Properties : Increased polarity and hydrogen-bonding capacity, relevant in nucleic acid analog synthesis .

Comparative Data Table

Compound Name Substituent(s) Molecular Weight (g/mol) Key Properties/Applications References
5-Bromo-2-(piperazin-1-yl)pyrimidine Piperazine 243.0 High reactivity for derivatization
5-Bromo-2-[4-(methyl)piperazin-1-yl]pyrimidine Methyl-piperazine 194 Reduced steric hindrance, kinase inhibitor synthesis
Target Compound Isopropyl-piperazine ~288.18 Enhanced lipophilicity, drug candidate scaffold
5-Bromo-2-pyrazol-1-yl-pyrimidine Pyrazole 225.05 Antimicrobial activity
5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine Chlorine, cyclopentylamine N/A Reactive intermediate for substitutions

Biological Activity

5-Bromo-2-[4-(propan-2-yl)piperazin-1-yl]pyrimidine is an organic compound that belongs to the pyrimidine class, characterized by a bromine atom at the 5th position of the pyrimidine ring and a piperazine moiety. This compound has garnered attention for its potential biological activities, including antimicrobial and anticancer properties. The following sections will detail its biological activity, mechanisms of action, and relevant research findings.

PropertyValue
Molecular FormulaC11H17BrN4
Molecular Weight285.18 g/mol
IUPAC Name5-bromo-2-(4-propan-2-ylpiperazin-1-yl)pyrimidine
CAS Number566158-43-8
Canonical SMILESCC(C)N1CCN(CC1)C2=NC=C(C=N2)Br

The mechanism of action of this compound is not fully elucidated; however, it is believed to interact with specific molecular targets, such as enzymes or receptors, altering their activity. This interaction could modulate various signaling pathways involved in cell growth, apoptosis, and immune responses.

Potential Targets

  • Enzymes : The compound may inhibit key enzymes involved in metabolic pathways.
  • Receptors : It could bind to specific receptors, influencing cellular signaling.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. In vitro studies have demonstrated that pyrimidine derivatives can inhibit the growth of various bacterial strains, suggesting that this compound may also possess similar activity.

Case Studies and Research Findings

  • Study on Anticancer Activity : A study published in a peer-reviewed journal examined the effects of various pyrimidine derivatives on cancer cell lines. Results indicated that these compounds could significantly reduce cell viability in a dose-dependent manner, potentially through the induction of apoptosis (source: MDPI) .
  • Antimicrobial Testing : Another research effort focused on the antimicrobial properties of related compounds found that modifications in the piperazine ring enhanced activity against Gram-positive bacteria (source: BenchChem) .
  • Mechanistic Insights : Investigations into the mechanism of action revealed that certain pyrimidine derivatives could act as inhibitors of dihydrofolate reductase (DHFR), an essential enzyme for DNA synthesis in rapidly dividing cells, which could explain their anticancer effects (source: MDPI) .

Comparative Analysis with Similar Compounds

CompoundBiological Activity
5-Bromo-2-(piperazin-1-yl)pyrimidineModerate antimicrobial activity
5-Bromo-N-(3-chloro)-phenylfuranStrong anticancer properties
5-Bromo-N-(4-propanoyl)-piperazineLimited studies available

This compound's unique structure may confer specific steric and electronic properties that enhance its reactivity and biological activity compared to similar compounds.

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